molecular formula C4F8O B083452 Pentafluoroethyl trifluorovinyl ether CAS No. 10493-43-3

Pentafluoroethyl trifluorovinyl ether

Cat. No.: B083452
CAS No.: 10493-43-3
M. Wt: 216.03 g/mol
InChI Key: GWTYBAOENKSFAY-UHFFFAOYSA-N
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Description

Pentafluoroethyl trifluorovinyl ether is a fluorinated organic compound with the molecular formula C4F8O. It is a colorless gas that is heavier than air and can be easily liquefied. This compound is known for its high chemical and thermal stability, making it valuable in various industrial applications .

Biochemical Analysis

Biochemical Properties

It is known that the compound can oxidize readily in air to form unstable peroxides This suggests that it may interact with enzymes, proteins, and other biomolecules that participate in oxidation reactions

Cellular Effects

It is known that the vapors of this compound may cause dizziness or asphyxiation, and it may be irritating if inhaled at high concentrations This suggests that it could have an impact on cell function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound can form unstable peroxides upon oxidation , which suggests that it may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is highly flammable and can form explosive mixtures with air This suggests that its effects could change over time, potentially due to degradation or changes in stability

Metabolic Pathways

Given its ability to form unstable peroxides upon oxidation , it may interact with enzymes or cofactors involved in oxidation reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentafluoroethyl trifluorovinyl ether can be synthesized through the thermolysis of trimethylsilyl 2-alkoxy-2,3,3,3-tetrafluoropropionate esters in the gas phase. This method involves heating the esters to induce a reaction that yields the desired ether . Another method involves the reaction of a sodium alkoxide with tetrafluoroethylene. The addition of 18-crown-6 can significantly increase the rate of this reaction .

Industrial Production Methods: In industrial settings, this compound is produced by reacting perfluoroalkyl ether acid fluoride with allyl alcohol, 2-hydroxyethyl methacrylate, or N-allylmethylamine. This process allows for the direct formation of vinyl-containing fluorinated monomers .

Chemical Reactions Analysis

Types of Reactions: Pentafluoroethyl trifluorovinyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution. It readily oxidizes in air to form unstable peroxides, which may explode spontaneously .

Common Reagents and Conditions: Common reagents used in reactions with this compound include sodium alkoxide and tetrafluoroethylene. The reactions typically occur under controlled conditions to prevent the formation of hazardous by-products .

Major Products Formed: The major products formed from reactions involving this compound include fluorinated polymers and copolymers. These products are highly valued for their chemical resistance and thermal stability .

Mechanism of Action

The mechanism of action of pentafluoroethyl trifluorovinyl ether involves radical polymerization. During this process, the compound undergoes hydrogen abstraction from its oligoether pendant group, leading to the formation of reactive radicals that propagate the polymerization reaction . This mechanism is crucial for the synthesis of high-molecular-weight polymers with desirable properties.

Properties

IUPAC Name

1,1,1,2,2-pentafluoro-2-(1,2,2-trifluoroethenoxy)ethane
Source PubChem
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InChI

InChI=1S/C4F8O/c5-1(6)2(7)13-4(11,12)3(8,9)10
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

GWTYBAOENKSFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(OC(C(F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F8O
Record name PERFLUORO(ETHYLVINYL ETHER)
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DSSTOX Substance ID

DTXSID1075305
Record name Perfluoroethyl vinyl ether
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Molecular Weight

216.03 g/mol
Source PubChem
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Physical Description

Perfluoro(ethylvinyl ether) appears as a colorless gas. Heavier than air. Easily liquefied. Contact with the unconfined liquid may cause frost bite by evaporative cooling. May asphyxiate by displacing air. A flame may flash back from a point of ignition to source of a leak. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Gas or Vapor
Record name PERFLUORO(ETHYLVINYL ETHER)
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Record name Ethene, 1,1,2-trifluoro-2-(1,1,2,2,2-pentafluoroethoxy)-
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CAS No.

10493-43-3
Record name PERFLUORO(ETHYLVINYL ETHER)
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Record name 1,1,2-Trifluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethene
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Record name Perfluoroethyl vinyl ether
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Record name Ethene, 1,1,2-trifluoro-2-(1,1,2,2,2-pentafluoroethoxy)-
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Record name Perfluoroethyl vinyl ether
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Record name Trifluoro(pentafluoroethoxy)ethylene
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Record name PERFLUOROETHYL VINYL ETHER
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Synthesis routes and methods

Procedure details

dehalocarbonylating an intermediate mixture comprising 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionic acid fluoride (PMPF) and 2,3,3,3-tetrafluoro-2-(pentafluoroethoxy)propionic acid fluoride (PEPF) formed in step (a) to form a product mixture comprising perfluoromethyl perfluorovinyl ether (PMVE) and perfluoroethyl perfluorovinyl ether (PEVE).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentafluoroethyl trifluorovinyl ether
Reactant of Route 2
Pentafluoroethyl trifluorovinyl ether
Reactant of Route 3
Pentafluoroethyl trifluorovinyl ether

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